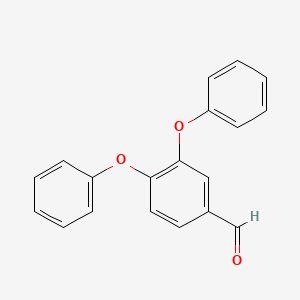

3,4-Diphenoxybenzaldehyde

Beschreibung

3,4-Diphenoxybenzaldehyde is a benzaldehyde derivative featuring two phenoxy (-OPh) substituents at the 3- and 4-positions of the aromatic ring.

Eigenschaften

Molekularformel |

C19H14O3 |

|---|---|

Molekulargewicht |

290.3 g/mol |

IUPAC-Name |

3,4-diphenoxybenzaldehyde |

InChI |

InChI=1S/C19H14O3/c20-14-15-11-12-18(21-16-7-3-1-4-8-16)19(13-15)22-17-9-5-2-6-10-17/h1-14H |

InChI-Schlüssel |

DFFHATHVIPXZOI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Diphenoxybenzaldehyde can be synthesized through the formylation of 3,4-diphenoxybenzene. One common method involves the use of hexamethylenetetramine (HMTA) in the presence of a strong acid like hydrochloric acid. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes hydrolysis to yield the desired aldehyde .

Industrial Production Methods

Industrial production of 3,4-Diphenoxybenzaldehyde typically involves large-scale formylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Diphenoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reactions often involve nucleophiles like alkyl halides or amines under basic conditions.

Major Products

Oxidation: 3,4-Diphenoxybenzoic acid.

Reduction: 3,4-Diphenoxybenzyl alcohol.

Substitution: Various substituted phenoxybenzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,4-Diphenoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4-Diphenoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. For example, it can inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Molecular and Structural Characteristics

The table below compares key molecular properties of 3,4-Diphenoxybenzaldehyde analogs derived from available

Key Observations :

- Electron Effects: Hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, nitro (-NO₂) groups are strongly electron-withdrawing, reducing reactivity . Phenoxy groups (-OPh) likely exhibit intermediate electron-withdrawing behavior due to resonance effects.

Solubility and Stability

Solubility Profiles:

- 3,4-Dihydroxybenzaldehyde: Polar hydroxyl groups enhance solubility in polar solvents (e.g., water, methanol) but may promote oxidation, requiring careful storage .

- 3,4-Dimethoxybenzaldehyde: Methoxy groups reduce polarity, favoring solubility in organic solvents like ethanol or chloroform .

- 3,4-Dihydroxy-2-nitrobenzaldehyde: Limited solubility in methanol and DMSO due to nitro group hydrophobicity; requires refrigeration under inert gas for stability .

Stability Considerations:

Biologische Aktivität

3,4-Diphenoxybenzaldehyde is an aromatic aldehyde with significant biological activity, making it a compound of interest in medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

3,4-Diphenoxybenzaldehyde has the molecular formula C₁₄H₁₂O₃ and a molecular weight of approximately 232.24 g/mol. The structure consists of two phenoxy groups attached to a benzaldehyde moiety, contributing to its unique reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that 3,4-diphenoxybenzaldehyde exhibits promising antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use as a natural antibacterial agent in pharmaceutical formulations .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This property positions 3,4-diphenoxybenzaldehyde as a candidate for developing anti-inflammatory drugs .

3. Antioxidant Activity

Antioxidant assays revealed that 3,4-diphenoxybenzaldehyde can scavenge free radicals effectively. This activity is essential for preventing oxidative stress-related diseases, including cancer and cardiovascular disorders .

Synthesis

The synthesis of 3,4-diphenoxybenzaldehyde can be achieved through several methods:

- Electrophilic Aromatic Substitution : This method involves the introduction of phenoxy groups onto a benzaldehyde framework using suitable electrophiles.

- Condensation Reactions : Utilizing phenolic compounds and aldehydes under acidic or basic conditions can yield the desired diphenoxy compound.

Case Study 1: Antimicrobial Efficacy

A recent case study evaluated the antimicrobial efficacy of 3,4-diphenoxybenzaldehyde against clinical isolates of Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on its anti-inflammatory properties, researchers treated human macrophages with 3,4-diphenoxybenzaldehyde and measured cytokine levels. Results showed a reduction in TNF-α and IL-6 production by up to 50%, highlighting its potential as an anti-inflammatory agent .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.